Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)-

Description

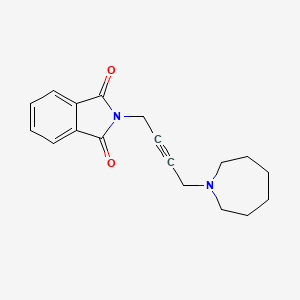

Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- (hereafter referred to as Compound X), is a phthalimide derivative featuring a hexahydro-1H-azepine (a seven-membered saturated nitrogen-containing ring) linked via a but-2-ynyl spacer. The phthalimide core (1H-isoindole-1,3(2H)-dione) is a planar aromatic system with two carbonyl groups, while the hexahydroazepine substituent introduces a flexible, electron-rich amine ring.

Properties

IUPAC Name |

2-[4-(azepan-1-yl)but-2-ynyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-15-9-3-4-10-16(15)18(22)20(17)14-8-7-13-19-11-5-1-2-6-12-19/h3-4,9-10H,1-2,5-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLMLAHVRYYRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173075 | |

| Record name | Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19446-29-8 | |

| Record name | Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019446298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(Hexahydro-1H-azepin-1-yl)but-2-yn-1-amine

The alkyne-containing amine precursor is synthesized via a two-step process:

-

Propargylation of Hexahydro-1H-azepine :

Hexahydro-1H-azepine (azepane) reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form 1-(but-2-ynyl)hexahydro-1H-azepine . This SN2 reaction proceeds under mild conditions (25–40°C, 12–24 hours) with moderate yields (50–65%). -

Amination of the Alkyne :

The terminal alkyne is converted to the primary amine via a hydroamination reaction. Gold(I) catalysts, such as Ph₃PAuCl/AgOTf, facilitate regioselective anti-Markovnikov addition of ammonia to the alkyne, yielding 4-(hexahydro-1H-azepin-1-yl)but-2-yn-1-amine .

Condensation with Phthalic Anhydride

The final step involves reacting the amine with phthalic anhydride under dehydrative conditions:

Conventional Thermal Method

Phthalic anhydride (1.1 equiv) and 4-(hexahydro-1H-azepin-1-yl)but-2-yn-1-amine (1.0 equiv) are refluxed in acetic acid for 4–6 hours. Montmorillonite-KSF clay (10 wt%) is added as a catalyst to enhance reaction efficiency. The product precipitates upon cooling and is recrystallized from ethanol (Yield: 70–85%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in solvent-free conditions reduces reaction time and improves yield (88–92%). This method minimizes alkyne decomposition, a common issue in prolonged thermal reactions.

Optimization and Challenges

Catalytic Enhancements

Side Reactions and Mitigation

-

Alkyne Oxidation : Trace oxygen or moisture leads to diketone formation. Use of anhydrous solvents and inert atmospheres (N₂/Ar) is critical.

-

Incomplete Imidization : Excess phthalic anhydride (1.2–1.5 equiv) ensures complete conversion of the phthalamic acid intermediate.

Characterization and Analytical Data

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Time |

|---|---|---|---|---|

| Conventional Reflux | AcOH, 110°C, 6 h | 75% | 98% | 6 h |

| Microwave | Solvent-free, 150°C | 90% | 99% | 0.5 h |

| Gold-Catalyzed | THF, 40°C, 12 h | 65% | 95% | 12 h |

Chemical Reactions Analysis

Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction may produce derivatives with fewer oxygen atoms .

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

One of the primary applications of phthalimide derivatives is in the development of anticancer agents. Research has demonstrated that compounds similar to N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that related tricyclic compounds can inhibit cell proliferation by targeting specific pathways involved in tumor growth and metastasis .

PARP Inhibition

The compound has also been investigated for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. Compounds with structural similarities to N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- have been reported to exhibit significant PARP inhibitory activity, which can enhance the efficacy of DNA-damaging agents used in chemotherapy .

Agricultural Applications

Pesticide Development

Phthalimide derivatives are explored for their potential as agrochemicals, particularly as pesticides. The stability and efficacy of these compounds make them suitable candidates for developing new formulations that can effectively target pests while minimizing environmental impact .

Fungicidal Properties

Research has indicated that certain phthalimide compounds possess fungicidal properties, making them valuable in crop protection strategies. Their ability to inhibit fungal growth can be harnessed to develop eco-friendly fungicides that reduce reliance on traditional chemical treatments .

Material Science

Polymer Chemistry

In material science, phthalimide derivatives are being studied for their potential use in polymer synthesis. The unique chemical structure allows for the incorporation of these compounds into polymer matrices, which can enhance mechanical properties and thermal stability .

Dyes and Pigments

Additionally, phthalimides are utilized in synthesizing dyes and pigments due to their vibrant colors and stability under light exposure. This application is particularly relevant in the textile and coatings industries where color fastness is critical .

Case Studies

Mechanism of Action

The mechanism of action of Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Spectroscopic Data

Biological Activity

Phthalimide derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 300.36 g/mol

- IUPAC Name : Phthalimide, N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)-

This structure contributes to its hydrophobicity, enhancing bioavailability and membrane diffusion capacity, which is crucial for its pharmacological effects .

Biological Activities

Phthalimide derivatives, including the compound , exhibit a range of biological activities:

1. Antimicrobial Activity

Research has shown that phthalimide derivatives possess significant antimicrobial properties. A study highlighted that certain phthalimide analogs demonstrated potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The antimicrobial efficacy was attributed to the hydrophobic nature of the compounds, facilitating penetration through microbial membranes .

2. Anticancer Potential

Phthalimide derivatives have been investigated for their anticancer properties. For instance, a series of phthalimide compounds showed promising results in inhibiting the growth of cancer cell lines, particularly breast cancer cells (MDA-MB-231). One derivative demonstrated an IC value indicating strong cytotoxicity against these cancer cells while exhibiting selectivity towards non-malignant cells .

3. Analgesic and Anti-inflammatory Effects

Several studies have reported analgesic and anti-inflammatory activities associated with phthalimide derivatives. For example, compounds linked to the phthalimide structure were identified as selective COX-2 inhibitors, which are crucial targets for pain management and inflammation reduction .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A novel phthalimide derivative was synthesized and tested against clinical strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting potential for development as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on a series of phthalimide derivatives revealed that one compound exhibited an IC value of 0.12 µM against MDA-MB-231 cells. This study emphasized the need for further exploration into the mechanism of action and structural optimization to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(hexahydro-1H-azepin-1-yl)but-2-ynyl)phthalimide, and how can intermediates be characterized?

- Methodology : A common approach involves alkylation of phthalimide with bromoalkynes. For example, N-(bromoalkyl)phthalimide intermediates (e.g., N-(4-bromobutyl)phthalimide ) are reacted with hexahydro-1H-azepine under nucleophilic substitution conditions. Key steps include:

- Purification via column chromatography.

- Characterization using -NMR, -NMR, and IR spectroscopy to confirm the alkyne linkage and azepine ring integration .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : -NMR to confirm proton environments (e.g., azepine NH, phthalimide aromatic protons). -NMR for carbon backbone analysis .

- Chromatography : HPLC or UPLC with UV detection to assess purity (>95% recommended for biological studies) .

- Elemental Analysis : Combustion analysis for C, H, N content to validate stoichiometry .

Q. What are the key safety considerations when handling this compound?

- Methodology :

- Toxicity Screening : Preliminary assays (e.g., Ames test for mutagenicity) based on structural analogs like N-(cyclohexylthio)phthalimide .

- Environmental Hazard : Follow REACH guidelines for disposal, as phthalimide derivatives may persist in aquatic systems .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving the alkyne-azepine moiety?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to determine activation parameters. For example, studies on N-(cyclohexylthio)phthalimide demonstrated solvent-dependent thiol-displacement mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and electron density profiles for the alkyne-azepine bond formation .

Q. How does the hexahydro-1H-azepine ring influence the compound's conformational flexibility and binding affinity in biological systems?

- Methodology :

- Molecular Dynamics (MD) Simulations : Analyze ring puckering and torsional angles using software like GROMACS .

- Receptor Binding Assays : Compare affinity with analogs (e.g., piperidine derivatives) via radioligand displacement studies on GPCRs or ion channels .

Q. What strategies can resolve contradictions in reported biological activities of phthalimide derivatives?

- Methodology :

- Meta-Analysis : Cross-reference datasets from antimicrobial (e.g., isoindoline-1,3-dione derivatives ) and receptor-binding studies .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified azepine substituents and test against standardized assays (e.g., MIC for antimicrobial activity) .

Q. How can researchers optimize experimental design for high-throughput crystallography of this compound?

- Methodology :

- Crystallization Screens : Use commercially available kits (e.g., Hampton Research) with PEG-based precipitants.

- SHELX Suite : Refinement via SHELXL for small-molecule structures; employ SHELXD for phase resolution in case of twinning or disorder .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.